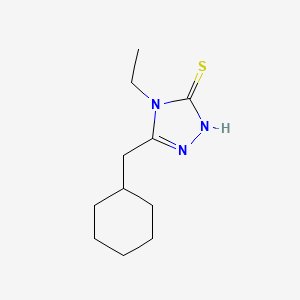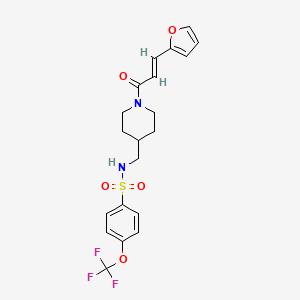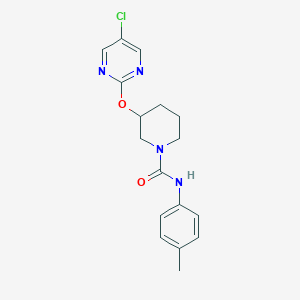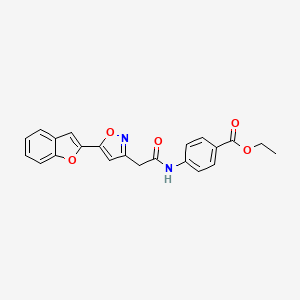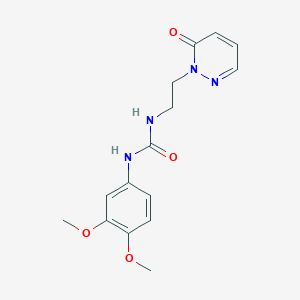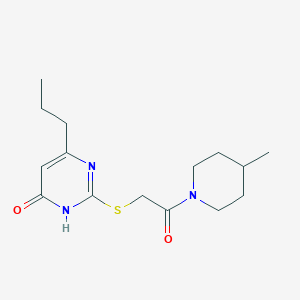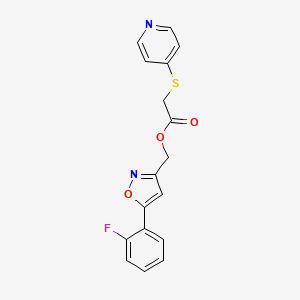
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
- A study by Mamolo et al. (2001) synthesized derivatives related to the structure of interest and tested them for antimycobacterial activity, finding some compounds displayed weak activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
- Chavan et al. (2019) synthesized a series of compounds, including derivatives of isoxazol, and evaluated them for antimycobacterial activity. Certain compounds showed excellent activity against various bacterial strains (Chavan et al., 2019).
Anticancer Activity
- Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules showing high antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents (Ivasechko et al., 2022).
Synthesis and Structure Studies
- Ruano et al. (2005) explored the synthesis of various isoxazole derivatives, providing a scaffold for further functionalized compounds, demonstrating the compound's relevance in chemical synthesis (Ruano et al., 2005).
- Sang et al. (2016) investigated the phase I metabolism of FYL-67, an analogue with a structure similar to the compound , revealing insights into the metabolic pathways of such compounds (Sang et al., 2016).
Other Applications
- Grummt et al. (2007) studied the spectral properties of pyridylthiazoles, which are structurally related, finding them highly luminescent and potentially useful for metal sensing and laser dyes (Grummt et al., 2007).
- Zhou et al. (2010) synthesized phenyl and benzoxazin-5-yl pyrazole derivatives, showing herbicidal activity, indicating the potential agricultural applications of similar compounds (Zhou et al., 2010).
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-pyridin-4-ylsulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-15-4-2-1-3-14(15)16-9-12(20-23-16)10-22-17(21)11-24-13-5-7-19-8-6-13/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEBHEIKDCLYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)CSC3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

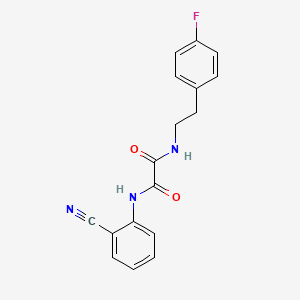
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)
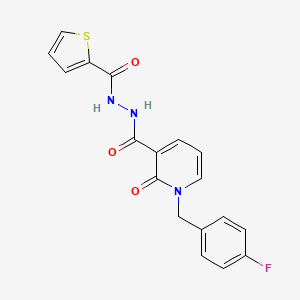
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)
![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)
